N-(2-cyclohex-2-en-1-yl-6-methylphenyl)methanesulfonamide
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Overview
Description
N-(2-cyclohex-2-en-1-yl-6-methylphenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a cyclohexene ring, a methylphenyl group, and a methanesulfonamide moiety, making it a unique structure with potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclohex-2-en-1-yl-6-methylphenyl)methanesulfonamide typically involves the reaction of 2-cyclohex-2-en-1-yl-6-methylphenylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclohex-2-en-1-yl-6-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(2-cyclohex-2-en-1-yl-6-methylphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N-(2-cyclohex-2-en-1-yl-6-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets in biological systems. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound may also interact with cellular membranes, altering their properties and affecting cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyclohex-2-en-1-yl-6-methylphenyl)-4-methylbenzenesulfonamide
- N-(2-cyclohex-2-en-1-yl-6-methylphenyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide
- N-(2-cyclohex-2-en-1-yl-6-methylphenyl)-N-(2-hydroxyethyl)-methanesulfonamide
Uniqueness
N-(2-cyclohex-2-en-1-yl-6-methylphenyl)methanesulfonamide is unique due to its specific combination of a cyclohexene ring, a methylphenyl group, and a methanesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
404392-13-8 |
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Molecular Formula |
C14H19NO2S |
Molecular Weight |
265.37 g/mol |
IUPAC Name |
N-(2-cyclohex-2-en-1-yl-6-methylphenyl)methanesulfonamide |
InChI |
InChI=1S/C14H19NO2S/c1-11-7-6-10-13(12-8-4-3-5-9-12)14(11)15-18(2,16)17/h4,6-8,10,12,15H,3,5,9H2,1-2H3 |
InChI Key |
LOGOZPULSVYSKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CCCC=C2)NS(=O)(=O)C |
Origin of Product |
United States |
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